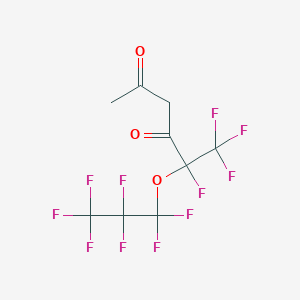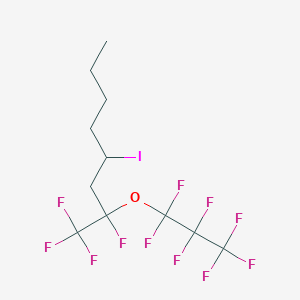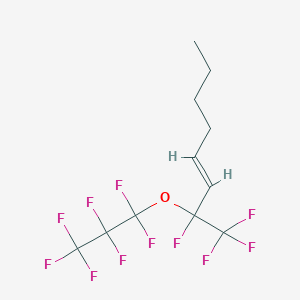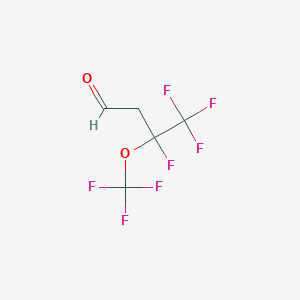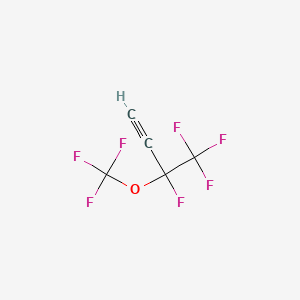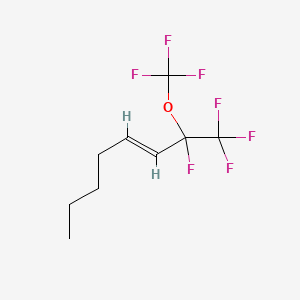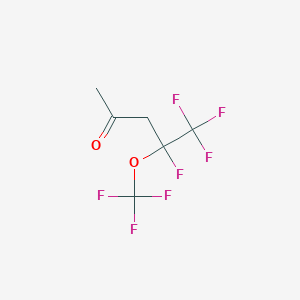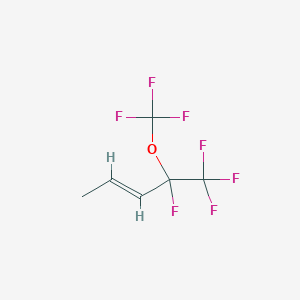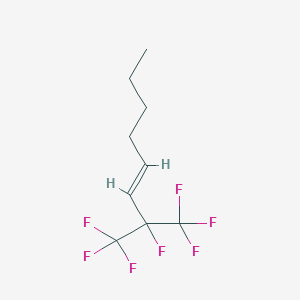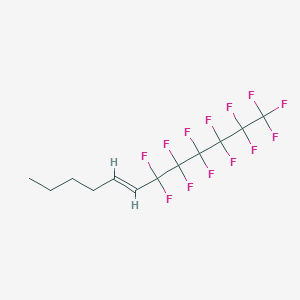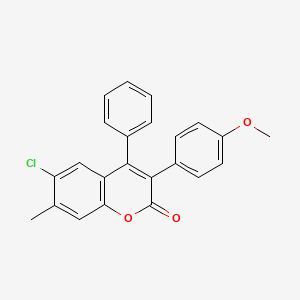
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one
説明
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, also known as Cmpd-1, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
作用機序
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one also inhibits the MAPK signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, it has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to increase the levels of antioxidant enzymes such as SOD and CAT. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the advantages of using 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one in lab experiments is its low toxicity profile. It has been found to be non-toxic even at high doses. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one. One potential area of research is the development of more efficient synthesis methods for 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one. Additionally, further research is needed to explore the potential therapeutic applications of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one in various disease conditions. Another area of research is the development of more water-soluble derivatives of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one for improved use in lab experiments. Finally, more research is needed to explore the potential synergistic effects of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one with other drugs and compounds.
Conclusion:
In conclusion, 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, or 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, is a chemical compound that possesses various pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has a low toxicity profile and is relatively easy to synthesize and purify. However, its low solubility in water can make it challenging to use in certain experiments. There are several future directions for the research on 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, including the development of more efficient synthesis methods, exploring its potential therapeutic applications, and developing more water-soluble derivatives for improved use in lab experiments.
科学的研究の応用
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-14-12-20-18(13-19(14)24)21(15-6-4-3-5-7-15)22(23(25)27-20)16-8-10-17(26-2)11-9-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRAFKDCVHKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



